5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
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Overview
Description
5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Benzylation: The chlorinated benzimidazole can be benzylated using benzyl halides in the presence of a base such as sodium hydride.
Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyridinone rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of chlorine atoms can yield a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating Receptor Function: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-benzimidazole: A simpler benzimidazole derivative with similar structural features.
1-Benzyl-2(1H)-pyridinone: A compound with a similar pyridinone ring but lacking the benzimidazole moiety.
Uniqueness
5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of its benzimidazole and pyridinone rings, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
5-(1-benzyl-5,6-dichlorobenzimidazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-14-8-16-17(9-15(14)21)24(11-12-4-2-1-3-5-12)19(23-16)13-6-7-18(25)22-10-13/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIJWOVVQNHGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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